
Meta-analysis of Lucerastat (L-749372) Clinical
Trial Results in Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-749372

Cat. No.: B1674080 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial results for lucerastat, an

investigational oral substrate reduction therapy for the treatment of Fabry disease. While

initially inquired about as L-749372, publicly available data strongly indicates that the

compound of interest is lucerastat. This document will objectively compare its performance with

established and emerging alternative therapies, supported by experimental data from key

clinical trials.

Executive Summary
Lucerastat, developed by Idorsia Pharmaceuticals, is an inhibitor of glucosylceramide

synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.

[1] By reducing the production of glucosylceramide, lucerastat aims to decrease the

accumulation of globotriaosylceramide (Gb3), the primary pathogenic substrate in Fabry

disease.[1] The pivotal Phase 3 MODIFY trial (NCT03425539) evaluated the efficacy and

safety of lucerastat in adult patients with Fabry disease.[2][3] While the trial did not meet its

primary endpoint of reducing neuropathic pain, it demonstrated a significant reduction in

plasma Gb3 levels, a key biomarker of the disease.[3][4] This guide will delve into the

quantitative outcomes of the MODIFY trial and compare them against other therapeutic

modalities for Fabry disease, including enzyme replacement therapy (ERT) and chaperone

therapy.
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Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from the MODIFY trial for lucerastat

and pivotal trials for comparator drugs.

Table 1: Efficacy of Lucerastat vs. Placebo in the MODIFY Trial[2][4]

Outcome Measure
Lucerastat (1000 mg twice
daily)

Placebo

Change in Plasma Gb3 Levels

(at 6 months)
~50% reduction 12% increase

Primary Endpoint: Neuropathic

Pain

Not met (no significant

reduction compared to

placebo)

-

Table 2: Comparison of Lucerastat with Other Therapies for Fabry Disease
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Therapeutic Agent
Mechanism of
Action

Key Efficacy
Results

Common Adverse
Events

Lucerastat

Substrate Reduction

Therapy

(Glucosylceramide

Synthase Inhibitor)

~50% reduction in

plasma Gb3.[4] No

significant effect on

neuropathic pain in

the MODIFY trial.[4]

Hot flushes,

flatulence, vertigo,

hyponatremia, cystitis,

respiratory tract

infection, nausea,

fatigue, dizziness, dry

skin, postmenopausal

bleeding.[5]

Agalsidase Alfa/Beta

(ERT)

Enzyme Replacement

Therapy

Significant reduction

in plasma and tissue

Gb3. Demonstrated

improvements in renal

and cardiac function in

some studies.

Infusion-associated

reactions (chills, fever,

nausea), headache,

fatigue.

Migalastat

(Chaperone Therapy)

Pharmacological

Chaperone (stabilizes

specific mutant forms

of α-galactosidase A)

Increased α-

galactosidase A

activity and reduction

in Gb3 in patients with

amenable mutations.

Headache,

nasopharyngitis,

urinary tract infection.

Venglustat

(Investigational)

Substrate Reduction

Therapy

(Glucosylceramide

Synthase Inhibitor)

Promising results in

early trials showing

Gb3 reduction.[6]

Generally well-

tolerated in early

studies.

Experimental Protocols
MODIFY Clinical Trial (NCT03425539) Methodology[2][5][7]

The MODIFY study was a multicenter, double-blind, randomized, placebo-controlled, parallel-

group Phase 3 trial designed to evaluate the efficacy and safety of lucerastat in adult patients

with Fabry disease.[5][7]
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Patient Population: The trial enrolled 118 adult patients with a genetically confirmed

diagnosis of Fabry disease.[3][4]

Inclusion Criteria: Included adults with a confirmed diagnosis of Fabry disease and moderate

to severe neuropathic pain.[2]

Exclusion Criteria: Included patients with severe renal insufficiency (eGFR < 30 mL/min/1.73

m2), recent major cardiovascular events, or other conditions that might interfere with the

study.[2]

Intervention: Patients were randomized in a 2:1 ratio to receive either 1000 mg of lucerastat

orally twice daily or a matching placebo for six months.[4][7]

Primary Endpoint: The primary objective was to assess the effect of lucerastat on

neuropathic pain, measured daily using a patient-reported outcome (PRO) instrument.[2][3]

Secondary Endpoints: Secondary endpoints included changes in plasma Gb3 levels,

gastrointestinal symptoms, and assessments of renal and cardiac function.[5]
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Caption: Mechanism of action of lucerastat in inhibiting Gb3 synthesis.

Experimental Workflow of the MODIFY Clinical Trial
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Caption: Workflow of the MODIFY Phase 3 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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